molecular formula C6H7NOS B12094411 3-Pyridinol, 2-(methylthio)- CAS No. 32637-37-9

3-Pyridinol, 2-(methylthio)-

Cat. No.: B12094411
CAS No.: 32637-37-9
M. Wt: 141.19 g/mol
InChI Key: LZMQEAWZBGDJCE-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-(methylthio)- is a heterocyclic organic compound with the molecular formula C6H7NOS and a molecular weight of 141.191 g/mol . . This compound is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a methylthio group at the second position.

Preparation Methods

The synthesis of 3-Pyridinol, 2-(methylthio)- involves several steps. One of the primary methods includes the reaction of α-lithiated 1-(1-ethoxyethoxy)allene with methoxymethyl isothiocyanate . The reaction conditions typically involve the use of butyllithium in hexane and tetrahydrofuran (THF) at low temperatures. The intermediate products undergo further reactions, including electrocyclization and hydrolysis, to yield 3-Pyridinol, 2-(methylthio)- .

Chemical Reactions Analysis

3-Pyridinol, 2-(methylthio)- undergoes various chemical reactions, including:

Scientific Research Applications

3-Pyridinol, 2-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-(methylthio)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3-Pyridinol, 2-(methylthio)- can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3-Pyridinol, 2-(methylthio)-.

Properties

CAS No.

32637-37-9

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-methylsulfanylpyridin-3-ol

InChI

InChI=1S/C6H7NOS/c1-9-6-5(8)3-2-4-7-6/h2-4,8H,1H3

InChI Key

LZMQEAWZBGDJCE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)O

Origin of Product

United States

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